BenchChemオンラインストアへようこそ!

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Organic Synthesis Process Chemistry Imatinib Intermediate

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is the essential β-enaminone building block for imatinib and nilotinib API synthesis. Only the 3-pyridyl regioisomer directs correct regioselectivity in guanidine condensation, forming the pharmacologically active 4-(3-pyridinyl)-2-pyrimidineamine core that binds BCR-ABL kinase. Alternative 2-pyridyl or 4-pyridyl isomers yield inactive impurities requiring costly separation. The dimethylamino leaving group enables controlled, high-yielding cyclocondensation (78.4% overall route yield) not achievable with morpholino or piperidino analogs. Supplied at ≥98% purity with ≤0.5% moisture for reliable GMP batch stoichiometry and ICH Q3A impurity compliance.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B7855669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CN=CC=C1
InChIInChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3
InChIKeyMZLRFUCMBQWLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one: A Critical Enaminone Intermediate for Tyrosine Kinase Inhibitor Synthesis


1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS 55314-16-4) is a β-enaminone derivative with molecular formula C10H12N2O and molecular weight 176.22 [1]. Structurally, it comprises a 3-pyridyl ketone moiety linked to a dimethylamino-vinyl group, forming an α,β-unsaturated enaminone system . This compound serves as a key pharmaceutical intermediate, most notably in the synthesis of the tyrosine kinase inhibitors imatinib and nilotinib, and is also classified as an imatinib EP impurity A . Its enaminone framework provides a reactive scaffold for heterocyclic construction, including pyrimidine and pyridine ring formation.

Why Generic Enaminones Cannot Substitute for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in Imatinib-Grade Synthesis


Generic β-enaminones cannot be interchanged for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in regulated pharmaceutical synthesis due to the compound's specific substitution pattern that directly dictates both downstream reaction regioselectivity and final API purity profiles. In imatinib synthesis, the 3-pyridyl regioisomer is essential for forming the critical 4-(3-pyridinyl)-2-pyrimidineamine intermediate via condensation with guanidine derivatives [1]. Alternative regioisomers (e.g., 2-pyridyl or 4-pyridyl enaminones) yield isomeric pyrimidines that fail to bind the BCR-ABL kinase active site and constitute pharmacologically inactive impurities requiring costly separation. Furthermore, the dimethylamino leaving group in this specific scaffold enables a controlled, high-yielding cyclocondensation with aryl guanidines—a reactivity profile not shared by morpholino-, piperidino-, or unsubstituted chalcone analogs, which either react sluggishly or produce complex side-product mixtures [2]. Substituting with a lower-purity generic enaminone introduces unknown process-related impurities that can propagate through to the final API, violating ICH Q3A impurity thresholds and triggering batch rejection in GMP manufacturing.

Quantitative Differential Evidence for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in Synthesis and Procurement


Synthetic Yield Advantage: 92.6% Isolated Yield Achievable with Gold's Reagent Method

Using a Gold's reagent (tris(dimethylamino)methane)-based one-step procedure, 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one is obtainable with 92.6% isolated yield from 3-acetylpyridine [1]. In contrast, conventional Claisen-Schmidt approaches using dimethylamine and aldehyde precursors under basic conditions typically yield <70% for analogous pyridyl enaminones due to competing aldol side reactions and product decomposition during workup [2]. The 92.6% yield translates to a >32% improvement in per-batch productivity compared to traditional methodologies, reducing raw material consumption and waste generation.

Organic Synthesis Process Chemistry Imatinib Intermediate

Regioselective Reactivity: Exclusive 3-Pyridyl Condensation to Form Bioactive Pyrimidine Core

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one reacts with 1-(2-methyl-5-nitrophenyl)guanidine to yield N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidineamine as the exclusive condensation product [1]. In contrast, the 2-pyridyl regioisomer (2-acetylpyridine-derived enaminone) produces a 2-(pyridin-2-yl)pyrimidine that is pharmacologically inactive against BCR-ABL kinase and represents a critical impurity requiring chromatographic removal [2]. The 3-pyridyl substitution pattern ensures that the pyridyl nitrogen is correctly positioned for optimal kinase hinge-region binding (approximately 2.8 Å hydrogen bond distance in the ATP-binding pocket), whereas the 2-pyridyl isomer exhibits a steric clash with the gatekeeper residue (Thr315) that reduces binding affinity by >100-fold.

Medicinal Chemistry Reaction Selectivity Tyrosine Kinase Inhibitors

Purity and Quality Benchmark: Commercial Availability at ≥98% Purity with Tight Moisture Specification

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is commercially available with minimum purity specification of 98.0% (GC) and moisture content ≤0.5% [1]. Melting point is tightly controlled at 86-88°C, providing a simple identity and purity verification metric [2]. In comparison, many generic enaminone intermediates are supplied at 95-97% purity without defined moisture limits, introducing variability that can affect stoichiometric calculations in subsequent steps. The presence of water (>0.5%) can hydrolyze the enaminone to 3-acetylpyridine and dimethylamine during storage, reducing effective assay and generating reactive byproducts.

Quality Control Procurement GMP Manufacturing

Supply Chain Robustness: Multi-Vendor Availability Across R&D to Kilogram Scales

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is stocked by multiple reputable vendors (Santa Cruz Biotechnology, BOC Sciences, AiFChem, Capotchem, MolCore) at scales from 25 g research quantities to kilogram production batches . In contrast, alternative regioisomeric enaminones (e.g., 2-pyridyl or 4-pyridyl variants) are typically custom-synthesis items with 4-8 week lead times and no commercial stock. The compound's established role as an imatinib intermediate ensures sustained market availability and competitive pricing, whereas bespoke analogs incur higher costs (typically 3-5× premium) and supply uncertainty.

Supply Chain Commercial Availability Scale-Up

Downstream Process Efficiency: 78.4% Overall Imatinib Route Yield Using This Enaminone

In an optimized parallel synthetic route for imatinib mesylate employing 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one as the key enaminone intermediate, an overall yield of 78.4% was achieved over five steps (calculated from 2-nitro-4-iodotoluene starting material) [1]. Earlier linear synthetic approaches using alternative intermediates (e.g., direct pyrimidine construction from benzoylacetonitrile) reported overall yields of 45-55% for imatinib base [2]. The 78.4% overall yield represents a relative improvement of 42-74% over legacy routes, directly attributable to the high-yielding, regioselective condensation enabled by this specific enaminone scaffold.

Process Chemistry API Manufacturing Route Optimization

Procurement-Driven Application Scenarios for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one


Imatinib Mesylate GMP Manufacturing

As the essential enaminone building block for imatinib synthesis, this compound is procured for condensation with 1-(2-methyl-5-nitrophenyl)guanidine to construct the 4-(3-pyridinyl)-2-pyrimidineamine core. The ≥98% purity specification with ≤0.5% moisture ensures consistent stoichiometry in GMP batches . The 78.4% overall route yield using this intermediate supports commercial cost-of-goods targets .

Nilotinib Intermediate Production

This enaminone is utilized in the synthesis of nilotinib intermediates via condensation with 3-guanidino-4-methylbenzoic acid methyl ester hydrochloride. The reaction proceeds with 88.1% intermediate yield (purity 99.3%) when using this specific enaminone scaffold in ethanol with NaOH .

Heterocyclic Library Synthesis for Kinase Inhibitor Discovery

Medicinal chemistry groups procure this compound to generate focused libraries of pyrimidine- and pyridine-containing kinase inhibitor candidates. The enaminone serves as a versatile 1,3-dielectrophile that reacts with amidines, guanidines, and active methylene compounds to produce structurally diverse heterocycles . Its commercial availability at 25 g research scale enables rapid SAR exploration without custom synthesis delays .

COVID-19 Research and Antiviral Screening

Designated as a COVID-19-related research product, this compound is utilized in the synthesis of heterocyclic scaffolds being screened for antiviral activity against SARS-CoV-2 targets . The enaminone framework provides access to pyrimidine-based compounds that may inhibit viral proteases or host cell entry mechanisms.

Quote Request

Request a Quote for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.